molecular formula C17H13F3N2OS B3592652 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine

6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine

Cat. No.: B3592652
M. Wt: 350.4 g/mol
InChI Key: NYFNMSYXVQEDII-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine is a synthetic organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and thiophenes. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce different aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thienopyridines with different substituents. Examples could be:

  • 2-(4-Methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine
  • 6-Methyl-2-(4-chlorobenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine

Uniqueness

The uniqueness of 6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and lipophilicity, making it a valuable compound for further research.

Properties

IUPAC Name

[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-8-3-5-10(6-4-8)14(23)15-13(21)12-11(17(18,19)20)7-9(2)22-16(12)24-15/h3-7H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFNMSYXVQEDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
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6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
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6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
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6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
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6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine
Reactant of Route 6
6-Methyl-2-(4-methylbenzoyl)-4-(trifluoromethyl)thieno[2,3-B]pyridin-3-amine

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